Cas no 1805026-33-8 (Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate)

Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate
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- インチ: 1S/C11H9F2N3O4/c1-2-20-9(17)3-8-6(4-14)10(16(18)19)7(5-15-8)11(12)13/h5,11H,2-3H2,1H3
- InChIKey: KQYBINPAORBHTN-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C(C#N)=C1[N+](=O)[O-])CC(=O)OCC)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 418
- XLogP3: 1.2
- トポロジー分子極性表面積: 109
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029039163-1g |
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate |
1805026-33-8 | 95% | 1g |
$2,866.05 | 2022-04-01 | |
Alichem | A029039163-250mg |
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate |
1805026-33-8 | 95% | 250mg |
$980.00 | 2022-04-01 | |
Alichem | A029039163-500mg |
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate |
1805026-33-8 | 95% | 500mg |
$1,668.15 | 2022-04-01 |
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate 関連文献
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetateに関する追加情報
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate (CAS No. 1805026-33-8): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate (CAS No. 1805026-33-8) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile applications. This compound, characterized by its intricate molecular structure, serves as a crucial intermediate in the synthesis of various bioactive molecules. The presence of multiple functional groups, including a cyano group, a difluoromethyl moiety, and a nitro group, makes it an attractive building block for medicinal chemists seeking to develop novel therapeutic agents.
The chemical structure of Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate encompasses a pyridine core, which is a common scaffold in many pharmacologically active compounds. The pyridine ring is substituted at the 3-position with a cyano group (-CN), at the 5-position with a difluoromethyl group (-CF₂), and at the 4-position with a nitro group (-NO₂). These substituents not only contribute to the compound's overall reactivity but also influence its electronic properties, making it a valuable candidate for further functionalization.
In recent years, there has been a surge in research focused on developing new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. The demand for innovative molecular architectures has led to an increased interest in heterocyclic compounds like Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate. Its unique structural features make it an excellent candidate for designing molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of this compound is its potential in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating the pyridine scaffold into kinase inhibitors, researchers can leverage the inherent properties of pyridine derivatives to improve drug efficacy and reduce side effects. The cyano and nitro groups in Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate can be strategically modified to optimize interactions with the target kinase enzyme.
Moreover, the difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity. This moiety is frequently employed in drug design to improve pharmacokinetic profiles. The presence of both electron-withdrawing and electron-donating groups on the pyridine ring allows for fine-tuning of electronic properties, which is crucial for achieving high selectivity in drug design.
Recent studies have highlighted the importance of fluorinated pyridines in medicinal chemistry. For instance, fluorinated pyridines have been shown to improve oral bioavailability by increasing lipophilicity and reducing metabolic degradation. The incorporation of fluorine atoms can also modulate receptor binding by altering electronic distributions and steric interactions. These findings underscore the significance of Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate as a versatile intermediate for developing next-generation pharmaceuticals.
The synthesis of Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate involves multi-step organic transformations that require precise control over reaction conditions. The introduction of each functional group must be carefully orchestrated to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, are often employed to achieve these objectives.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Pyridine derivatives are widely used in the development of organic semiconductors and liquid crystal materials due to their ability to form stable π-conjugated systems. The electron-withdrawing nature of the cyano and nitro groups can enhance charge transport properties, making Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate a potential candidate for use in electronic devices.
The growing interest in green chemistry has also influenced the synthesis of this compound. Researchers are increasingly exploring sustainable methodologies that minimize waste and reduce environmental impact. Catalytic processes and solvent-free reactions are being developed to make the synthesis of Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate more efficient and eco-friendly.
In conclusion, Ethyl 3-cyano-5-(difluoromethyl)-4-nitropyridine-2-acetate (CAS No. 1805026-33-8) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its complex structure and diverse functional groups make it an invaluable intermediate for synthesizing novel bioactive molecules. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.
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